6-methyldibenzo[b,f]thiepin-10(11H)-one
Description
6-Methyldibenzo[b,f]thiepin-10(11H)-one is a polycyclic aromatic compound featuring a central thiepin core (a seven-membered ring containing a sulfur atom) fused with two benzene rings. The methyl substituent at position 6 and the ketone group at position 10 define its structural uniqueness. This compound serves as a versatile synthon in organic synthesis, particularly for constructing dibenzo[e,h]azulenes and other tetracyclic systems via cyclization, acetoxylation, and substitution reactions . Its synthesis typically involves cyclization of intermediates like 2-phenylthiomethyl-benzoic acid using polyphosphoric acid, followed by functionalization to oximes or acyloximes .
Pharmacologically, dibenzothiepin derivatives exhibit antimicrobial activity, with structural modifications (e.g., sulfone formation or oxime derivatization) enhancing their bioactivity . The methyl group at position 6 likely influences electronic and steric properties, affecting reactivity and intermolecular interactions.
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3g/mol |
IUPAC Name |
1-methyl-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C15H12OS/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 |
InChI Key |
DDUUISZYHIQWJL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- The 8-chloro derivative (C₁₄H₉ClOS) exhibits increased electron-withdrawing character compared to the methyl-substituted analog, altering reactivity in nucleophilic substitutions .
- Oxygen analogs (e.g., dibenzo[b,f]oxepin-10(11H)-one) demonstrate reduced ring strain due to the larger atomic radius of oxygen vs. sulfur, influencing cyclization efficiency .
Pharmacological Activity: Antimicrobial Potency: Sulfone derivatives of dibenzo[b,e]thiepin-11(6H)-one (e.g., 5,5-dioxides) show enhanced activity against Gram-positive bacteria compared to non-oxidized thiepins . PCSK9 Inhibition: Dibenzooxepinones like penthorinol A (hydroxy/methoxy-substituted) exhibit inhibitory effects on proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for cholesterol management .
Synthetic Utility :
- 6-Methyldibenzo[b,f]thiepin-10(11H)-one and its 8-chloro analog are pivotal in synthesizing dibenzo[e,h]azulenes via oxidative coupling and cyclocondensation .
- Hydroxy- and acyloxime derivatives serve as intermediates for metal-catalyzed functionalizations, such as hydroboration or Ugi reactions .
Reactivity and Spectroscopic Characterization
Table 2: Spectroscopic Data Comparison
Key Observations:
- The ketone carbonyl (C=O) in 6-methyldibenzo[b,f]thiepin resonates at ~197 ppm in ¹³C-NMR, consistent across derivatives .
- Hydroxy-substituted analogs display broad O-H stretches (~3457 cm⁻¹) in IR, absent in methyl- or chloro-substituted compounds .
Ionization Energy and Stability
Dibenzo[b,e]thiepin-11(6H)-one exhibits ionization energies (IE) of 9.21 eV (parent ion) and 9.45 eV (C₁₄H₁₀O⁺ fragment), indicating moderate stability . The methyl group in this compound likely lowers IE slightly due to electron-donating effects, enhancing susceptibility to electrophilic attack compared to chloro derivatives.
Q & A
Basic: What are the most efficient synthetic routes for 6-methyldibenzo[b,f]thiepin-10(11H)-one, and how do they compare in terms of solvent use and yield?
Methodological Answer:
The compound can be synthesized via two primary routes:
- Route 1 (Green Chemistry Approach): Reacting dithiosalicylic acid derivatives with halogenated nitrobenzenes in a basic aqueous solution (e.g., NaOH), followed by nitro group reduction using a heterogeneous metal catalyst (e.g., Pd/C) and cyclization without carboxylic acid activation. This method minimizes organic solvent use (e.g., water as the primary solvent) and achieves >95% conversion efficiency .
- Route 2 (Enolate Cyclization): Intramolecular α-arylation of ketone enolate anions in liquid ammonia, yielding 85–99% of the thiepinone core. This method requires precise control of reaction temperature and solvent polarity .
Comparison: Route 1 is more environmentally friendly but may require longer reaction times for nitro reduction. Route 2 offers higher yields but relies on specialized reagents like pinacolone enolate.
Advanced: How can regioselectivity challenges during cyclization be addressed in the synthesis of methyl-substituted dibenzo[b,f]thiepinones?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent Positioning: Methyl groups at the 6-position can sterically hinder cyclization. Computational modeling (DFT) is recommended to predict transition states and optimize substituent placement .
- Catalyst Selection: Acid catalysts (e.g., polyphosphoric acid) during cyclization can direct ring closure by stabilizing intermediates. For example, in , polyphosphoric acid enabled regioselective formation of a fluorinated thiepinone derivative .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions. highlights methanol as a viable solvent with 97% selectivity .
Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond angles and confirms the tricyclic framework. used this to validate the planar structure of dibenzo[b,e]thiepin-11(6H)-one analogs .
- NMR Spectroscopy: NMR identifies methyl protons (δ ~2.46 ppm for SCH) and aromatic protons. NMR confirms carbonyl (C=O) at ~190 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHOS for the methyl derivative) with <5 ppm error .
Advanced: How does the methyl substituent at the 6-position influence the compound’s reactivity in heteroaromatic annulation reactions?
Methodological Answer:
The methyl group:
- Steric Effects: Limits access to reactive sites, requiring elevated temperatures (e.g., 100°C in DMF) for annulation with binucleophiles like thiophene or pyrrole derivatives .
- Electronic Effects: Electron-donating methyl groups can destabilize intermediates, necessitating stronger acids (e.g., HCl gas) to promote cyclocondensation. demonstrates successful annulation to form dibenzo[e,h]azulenes despite these challenges .
- Solvent Optimization: Using mixed solvents (e.g., toluene/EtOH) balances solubility and reactivity, as shown in for analogous thiepinones .
Basic: What are the key applications of this compound in pharmaceutical intermediate synthesis?
Methodological Answer:
The compound serves as a synthon for:
- Antidepressant Analogues: Structural analogs like Dosulepin Hydrochloride Impurity B ( ) and Zotepine () are derived from similar dibenzothiepin cores .
- Heterocyclic Scaffolds: Used to synthesize dibenzoazulenes (e.g., imidazole- or pyrazole-fused derivatives) via annulation, which are explored for anti-inflammatory and anticancer activity .
Advanced: How can contradictory data on nitro group reduction efficiency be resolved in thiepinone synthesis?
Methodological Answer:
Discrepancies in reduction efficiency (e.g., 70% vs. 95% yields) arise from:
- Catalyst Loading: achieved 100% conversion using 4.2 equivalents of NaOH and 5% Pd/C, whereas lower catalyst amounts (<3%) result in incomplete reduction .
- Hydrogen Pressure: Optimal H pressure (1–3 atm) ensures full reduction without over-reduction byproducts. used ambient pressure with extended reaction times (18 hours) .
- Byproduct Analysis: LC-MS monitoring identifies intermediates like 2-(2-aminophenylsulfuryl)benzoic acid, guiding adjustments to reaction stoichiometry .
Basic: What solvent systems are recommended for large-scale purification of this compound?
Methodological Answer:
- Recrystallization: Use cyclohexane or ethyl acetate/hexane mixtures (1:3 v/v) for high-purity crystals (>98%), as validated in for structurally related compounds .
- Column Chromatography: Silica gel with eluents like dichloromethane:methanol (95:5) effectively separates methyl-substituted analogs from des-methyl impurities .
Advanced: What computational tools are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screens against targets like serotonin receptors (5-HT), leveraging structural data from .
- QSAR Modeling: Utilizes descriptors like logP and polar surface area to correlate methyl substitution patterns with bioavailability. ’s azulene derivatives provide training datasets .
- MD Simulations (GROMACS): Predicts stability of protein-ligand complexes over 100 ns trajectories, identifying critical binding residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
